N'-[(furan-2-yl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
Description
N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide: is an organic compound that features a complex structure with furan and thiophene rings
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-7-13-2-1-4-22-13)16(20)18-8-14-6-12(10-23-14)11-3-5-21-9-11/h1-6,9-10H,7-8H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAELURMJOJZGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Formation of the 4-(furan-3-yl)thiophen-2-ylmethylamine: This involves the reaction of furan-3-carboxaldehyde with thiophene-2-ylmethylamine under similar reductive amination conditions.
Coupling Reaction: The final step involves coupling the two amine intermediates with oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The oxamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amine derivatives of the oxamide linkage.
Substitution: Substituted furan and thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to exhibit a range of biological activities, making it a candidate for drug development. Key therapeutic areas include:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown promising antimicrobial properties. For instance, derivatives of this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
- Antifungal Activity : Research indicates that this compound can inhibit ergosterol synthesis in fungi, crucial for maintaining fungal cell membrane integrity. Studies have shown that derivatives can significantly reduce ergosterol levels, indicating strong antifungal potential.
- Cytotoxicity : Initial assessments suggest that certain derivatives may exhibit selective toxicity towards cancer cell lines while sparing normal cells. Cytotoxicity assays against NIH/3T3 cell lines have shown IC50 values ranging from 148 μM to over 1000 μM, indicating a favorable safety profile for further development.
Organic Synthesis
The unique structural characteristics of N'-[(furan-2-yl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide facilitate its use in organic synthesis:
- Building Block for Complex Molecules : This compound can serve as a versatile building block in the synthesis of more complex molecules due to its functional groups that allow for further chemical modifications. Its ability to undergo various chemical reactions enhances its utility in synthetic chemistry.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of the compound and its biological activity is crucial for optimizing its therapeutic potential:
| Compound Variation | Biological Activity |
|---|---|
| Presence of electronegative atoms (e.g., F, Cl) | Enhanced antifungal activity |
| Altered alkyl chain length | Changes in hydrophobicity |
Modifications at key positions can enhance or diminish biological effects, providing insights into how structural changes can lead to improved efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
Antimicrobial Study
A study investigated structurally related compounds and found notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential as therapeutic agents with MIC values comparable to standard antibiotics.
Antifungal Mechanism
Research demonstrated that analogs of this compound inhibited ergosterol synthesis by targeting the CYP51 enzyme in fungi. One study reported that a derivative reduced ergosterol levels by approximately 86% over 48 hours, showcasing strong antifungal potential comparable to established azole drugs.
Cytotoxicity Assessment
In cytotoxicity assays against NIH/3T3 cell lines, certain derivatives exhibited selective toxicity towards cancer cells while maintaining a safety profile for normal cells. This suggests potential for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a different substitution pattern on the furan ring.
N-(Thiophen-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a thiophene ring instead of a furan ring in one of the positions.
N-(Furan-2-ylmethyl)-N’-[[4-(thiophen-3-yl)thiophen-2-yl]methyl]oxamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
N-(Furan-2-ylmethyl)-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its specific arrangement of furan and thiophene rings, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall functionality in various applications.
Biological Activity
N'-[(furan-2-yl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies assessing its efficacy.
1. Synthesis of the Compound
The synthesis of this compound typically involves several chemical reactions:
- Formation of Amide Bonds : The compound is synthesized through the reaction of furan derivatives with thiophene derivatives, utilizing coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions to form stable amide bonds.
- Microwave-Assisted Synthesis : Recent advancements have incorporated microwave-assisted synthesis to enhance yields and reduce reaction times, allowing for efficient production of this compound .
Target Enzymes
The compound primarily interacts with several biological targets, including:
- Urease : Inhibition of urease affects the urea cycle, which is crucial for nitrogen excretion.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The inhibition of these enzymes can significantly impact cholinergic neurotransmission, which is vital for signal transmission in the nervous system .
Mode of Action
The biological activity of this compound is characterized by:
- Enzyme Inhibition : The compound has shown significant inhibitory effects against urease, AChE, and BChE. This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated, such as in certain neurological disorders and infections caused by urease-producing bacteria .
- Biochemical Pathways : The interactions with these enzymes alter critical biochemical pathways, potentially providing therapeutic benefits while also suggesting a need for careful evaluation of side effects due to broad enzyme inhibition .
3. Research Findings
Recent studies have evaluated the efficacy and safety profile of this compound:
Case Studies
- Anti-inflammatory Effects : In a study exploring non-steroidal anti-inflammatory drugs (NSAIDs), compounds similar to this compound were shown to exhibit reduced gastrointestinal toxicity compared to traditional NSAIDs like Ibuprofen .
- Neuroprotective Properties : Another study indicated that compounds with similar structures could provide neuroprotective effects by modulating cholinergic signaling pathways, suggesting potential applications in treating neurodegenerative diseases .
4. Data Tables
The following table summarizes key biological activities and characteristics of this compound:
| Biological Activity | Target Enzyme | Inhibition Type | Potential Application |
|---|---|---|---|
| Urease Inhibition | Urease | Competitive | Treatment of urease-related infections |
| Cholinergic Modulation | AChE/BChE | Non-selective | Neurodegenerative disease therapy |
| Anti-inflammatory | COX Enzymes | Competitive | Pain management without GI toxicity |
5. Conclusion
This compound represents a promising avenue for further research due to its diverse biological activities. Its ability to inhibit key enzymes involved in various physiological processes opens up potential therapeutic applications across multiple medical fields. Future studies should focus on detailed pharmacokinetic profiles and long-term safety assessments to fully elucidate its clinical potential.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized furan and thiophene precursors. Key steps include:
- Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to minimize hydrolysis .
- Heterocycle Functionalization: Employ Hantzsch-type thiophene synthesis conditions (e.g., ethanol as solvent, controlled temperature) to introduce the thiophene-furan hybrid moiety .
- Purification: Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates using column chromatography. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Optimization Tips:
- Adjust stoichiometry of amine and carbonyl precursors to reduce side products.
- Use catalytic DMAP to accelerate acylation steps .
How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze and NMR to confirm backbone connectivity and substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, thiophene protons at δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- X-ray Crystallography: Resolve ambiguous stereochemistry (if crystalline) .
What strategies are effective in analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) to identify protocol-driven discrepancies .
- Structural-Activity Relationship (SAR) Analysis: Test analogs (e.g., replacing furan with pyridine) to isolate functional group contributions .
- Meta-Analysis: Cross-reference IC values from independent studies, noting variations in target protein isoforms or assay readouts (e.g., fluorescence vs. luminescence) .
Which in vitro assays are most suitable for elucidating the mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to putative targets (e.g., kinases, GPCRs) .
- Enzyme-Linked Immunosorbent Assay (ELISA): Quantify inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts .
How do functional group variations influence reactivity and bioactivity?
Methodological Answer:
- Thiophene vs. Furan: Thiophene’s sulfur atom enhances π-electron density, increasing electrophilic substitution rates (e.g., bromination at thiophene C4) .
- Hydroxyethyl vs. Methyl Substituents: Hydroxyethyl groups improve solubility (logP reduction by ~0.5) but may reduce blood-brain barrier penetration .
- SAR Table:
| Substituent Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Furan → Pyridine | ↓ Anticancer IC | |
| Thiophene → Benzene | ↑ Metabolic Stability |
What methodologies assess the compound’s stability under environmental stress?
Methodological Answer:
- Forced Degradation Studies: Expose to pH extremes (1–13), UV light (254 nm), and heat (40–60°C) for 48–72 hours. Monitor degradation via HPLC .
- Lyophilization Stability: Test solubility in aqueous buffers (PBS, pH 7.4) pre- and post-lyophilization .
How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization. Validate with MD simulations (NAMD/GROMACS) .
- Pharmacophore Modeling: Identify critical H-bond donors (amide NH) and acceptors (furan O) using Schrödinger Phase .
How can reaction scalability be addressed without compromising purity?
Methodological Answer:
- Solvent Selection: Replace DMF with biodegradable Cyrene® for greener scaling .
- Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., acylation) to improve heat dissipation .
What techniques resolve isomeric impurities during synthesis?
Methodological Answer:
- Chiral HPLC: Use Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
- NOESY NMR: Identify spatial proximity of substituents to assign stereochemistry .
How do electronic properties of heterocycles affect substitution reactions?
Methodological Answer:
- Furan Rings: Electron-rich due to oxygen lone pairs, favoring electrophilic attack at C5. Reactivity order: C5 > C3 .
- Thiophene Rings: Sulfur’s +M effect directs electrophiles to C2/C5. Halogenation at C4 requires Lewis acid catalysts (e.g., FeCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
